2-amino-N-(thien-2-ylmethyl)benzamide
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Overview
Description
The compound "2-amino-N-(thien-2-ylmethyl)benzamide" is a derivative of benzamide, which is a core structure for various pharmacologically active compounds. Benzamide derivatives are known for their biological properties and have been extensively studied for their potential as therapeutic agents. The compound is not directly mentioned in the provided papers, but its structural relatives have been synthesized and evaluated for various biological activities, including anticancer and anti-inflammatory effects, as well as their potential as histone deacetylase inhibitors .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the coupling of amine groups with carboxylic acid derivatives. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . These methods highlight the versatility and adaptability of synthetic routes for creating benzamide derivatives, which could be applicable to the synthesis of "2-amino-N-(thien-2-ylmethyl)benzamide."
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was determined using single-crystal X-ray diffraction, which revealed intramolecular hydrogen bonding . These structural analyses are crucial for understanding the conformation and electronic properties of the compounds, which are essential for their biological activity.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The papers provided do not detail specific reactions for "2-amino-N-(thien-2-ylmethyl)benzamide," but they do describe reactions involving similar compounds. For instance, substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides were synthesized by reacting ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide . Understanding these reactions can provide insights into the reactivity and potential modifications of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For example, the crystal structure of a related compound showed stabilization by hydrogen bonds and π-π interactions, which can affect the compound's solubility and crystallinity . Additionally, the inductive and supramolecular effects in 2-amino-N-(2-hydroxyphenyl)benzamide were studied, revealing insights into bond distances and hydrogen bonding patterns that could influence the physical properties of similar compounds .
Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 Inhibition
The application of substituted benzamides, including structures similar to 2-amino-N-(thien-2-ylmethyl)benzamide, has been investigated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds show promise in inhibiting kinase activity, potentially offering therapeutic benefits in treating various carcinomas (Borzilleri et al., 2006).
Luminescent Properties and Stimuli-Responsive Behavior
Benzamide derivatives are known for their unique luminescent properties. Studies have shown that certain compounds, including those related to 2-amino-N-(thien-2-ylmethyl)benzamide, exhibit enhanced emission in various solvents and demonstrate stimuli-responsive behavior, making them interesting for material science applications (Srivastava et al., 2017).
Antifungal Potential
Certain benzamide derivatives, structurally related to 2-amino-N-(thien-2-ylmethyl)benzamide, have shown potential as antifungal agents. Research indicates these compounds could be effective in developing new antifungal therapies (Narayana et al., 2004).
Caspase Inhibitors
Some benzamide derivatives, including those structurally akin to 2-amino-N-(thien-2-ylmethyl)benzamide, have been claimed as caspase inhibitors. These compounds may play a role in inhibiting cell death caused by various conditions, thereby having potential therapeutic applications (Cytovia, 2001).
Conducting Polymer Applications
Benzamide derivatives, such as 2-amino-N-(thien-2-ylmethyl)benzamide, have been utilized in synthesizing new types of conducting polymers. These polymers exhibit stable electrochemical properties and are useful in advanced material applications (Soyleyici et al., 2013).
Anticancer Activity
Benzamide compounds have been explored for their anticancer properties. Research indicates that certain benzamide derivatives exhibit significant activity against various cancer cell lines, suggesting their potential in cancer therapy (Tiwari et al., 2017).
Serotonin Receptor Agonist
Benzamide derivatives have been synthesized and evaluated for their activity as serotonin receptor agonists. These compounds, structurally related to 2-amino-N-(thien-2-ylmethyl)benzamide, show promise in the treatment of gastrointestinal motility disorders (Sonda et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOLIILWKFPIOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383958 |
Source
|
Record name | 2-amino-N-(thien-2-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(thien-2-ylmethyl)benzamide | |
CAS RN |
218158-03-3 |
Source
|
Record name | 2-amino-N-(thien-2-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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